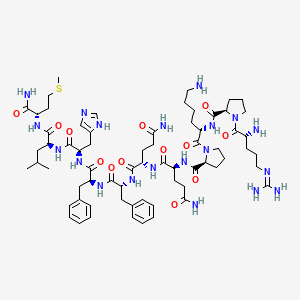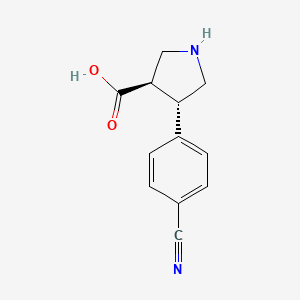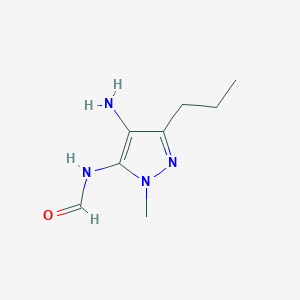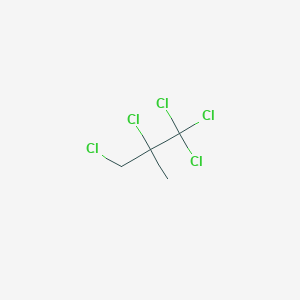
1,1,1,2,3-Pentachloro-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,3-Pentachloro-2-methylpropane is a chlorinated hydrocarbon with the molecular formula C4H5Cl5. This compound is characterized by the presence of five chlorine atoms and a methyl group attached to a propane backbone. It is known for its significant chemical reactivity and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1,2,3-Pentachloro-2-methylpropane can be synthesized through the chlorination of 2-methylpropane. The process involves the addition of chlorine to 2-methylpropane under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron or aluminum chloride, and requires specific temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the continuous preparation method is often employed. This involves the reaction of chlorine with trichloropropene in a microchannel reactor. The reaction is carried out at temperatures ranging from 100 to 200°C, with a reaction time of 0.1 to 10 seconds. The product is then collected and purified through cooling and rectification under vacuum conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,2,3-Pentachloro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products: The major products formed from these reactions include various chlorinated derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1,1,2,3-Pentachloro-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which 1,1,1,2,3-Pentachloro-2-methylpropane exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biochemical effects, including enzyme inhibition and disruption of cellular processes .
Comparación Con Compuestos Similares
- 1,1,1,3,3-Pentachloro-2-methylpropane
- 1,1,2,3,3-Pentachloropropane
Comparison: 1,1,1,2,3-Pentachloro-2-methylpropane is unique due to the specific arrangement of chlorine atoms and the presence of a methyl group. This structural difference imparts distinct chemical and physical properties compared to its isomers. For example, the position of chlorine atoms can influence the compound’s reactivity and its interactions with other molecules .
Propiedades
Número CAS |
4749-31-9 |
|---|---|
Fórmula molecular |
C4H5Cl5 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
1,1,1,2,3-pentachloro-2-methylpropane |
InChI |
InChI=1S/C4H5Cl5/c1-3(6,2-5)4(7,8)9/h2H2,1H3 |
Clave InChI |
OAKLYBYUOVAPHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)(C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


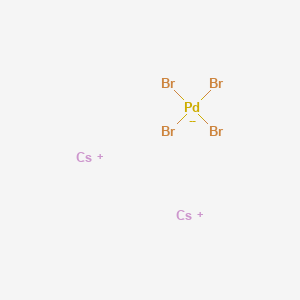
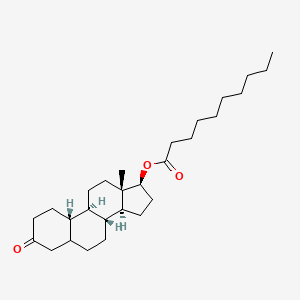
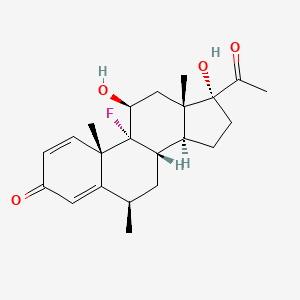
![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)
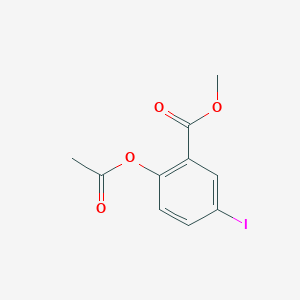
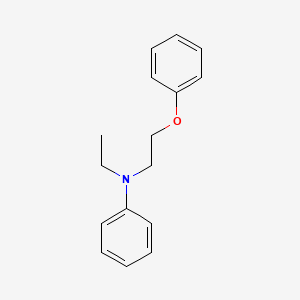
![2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13824232.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)
